3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde
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Overview
Description
3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde is an organic compound that features a benzofuran ring fused with an acrylaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde typically involves the reaction of 2,3-dihydrobenzofuran-5-carbaldehyde with malonic acid in the presence of piperidine as a catalyst. The reaction is carried out in pyridine at 100°C for 5 hours. The reaction mixture is then acidified to pH 3 using hydrochloric acid, and the product is extracted using a mixture of isopropanol and chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the acrylaldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: 3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid.
Reduction: 3-(2,3-Dihydrobenzofuran-5-yl)acryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate specific enzymes and receptors. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-Dihydrobenzofuran-5-yl)acrylic acid
- 3-(2,3-Dihydrobenzofuran-5-yl)acryl alcohol
- 2,3-Dihydrobenzofuran-5-carbaldehyde
Uniqueness
3-(2,3-Dihydrobenzofuran-5-yl)acrylaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its acrylaldehyde group allows for a variety of chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H10O2 |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enal |
InChI |
InChI=1S/C11H10O2/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h1-4,6,8H,5,7H2/b2-1+ |
InChI Key |
KENRJRQZQGCSKF-OWOJBTEDSA-N |
Isomeric SMILES |
C1COC2=C1C=C(C=C2)/C=C/C=O |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C=CC=O |
Origin of Product |
United States |
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